6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that features a chromene core substituted with a bromine atom and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Pyrazole Introduction: The brominated chromene is reacted with 1H-pyrazole-3-carboxamide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and pyrazole introduction steps to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromene core can be oxidized to form chromone derivatives or reduced to form dihydrochromene derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dihydrochromene derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Material Science: The compound’s chromene core makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and pyrazole moieties enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-chromene-3-carboxamide: Lacks the pyrazole moiety, which may reduce its biological activity.
N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which may alter its solubility and pharmacokinetic properties.
Uniqueness
6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide is unique due to the combination of the bromine atom and pyrazole moiety, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-bromo-N-(1H-pyrazol-5-yl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-1-2-11-8(6-10)5-9(7-19-11)13(18)16-12-3-4-15-17-12/h1-6H,7H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRKEVARMMKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)NC3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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